molecular formula C25H34N6O3 B608893 Mutant IDH1 inhibitor CAS No. 1429180-08-4

Mutant IDH1 inhibitor

Cat. No. B608893
M. Wt: 466.59
InChI Key: BEWLUEOYYPKPQL-PGRDOPGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mutant IDH1 inhibitors are a class of drugs that target the mutated form of the enzyme isocitrate dehydrogenase 1 (IDH1), which is found in several types of cancers . These inhibitors are designed to block the abnormal function of the mutated IDH1 enzyme, which converts α-ketoglutarate to the oncometabolite D-2-hydroxyglutarate . This oncometabolite leads to widespread effects on cellular epigenetics and metabolism .


Synthesis Analysis

The synthesis of mutant IDH1 inhibitors involves complex biochemical processes. For instance, BAY1436032, a small-molecule inhibitor of IDH1, significantly decreases the level of 2-HG in serum, affects global histone and DNA methylation levels, and prolongs the survival of human astrocytomas .


Molecular Structure Analysis

The molecular structure of mutant IDH1 inhibitors varies. For example, Mutant IDH1-IN-1 has a chemical formula of C30H31FN4O2 and a molecular weight of 498.6024 .


Chemical Reactions Analysis

Most IDH1 mutants cannot catalyze the conventional reaction, but gain a neomorphic activity that produces D-2-hydroxyglutarate (D2HG) .


Physical And Chemical Properties Analysis

The physical and chemical properties of mutant IDH1 inhibitors can vary depending on the specific compound. For instance, Mutant IDH1-IN-1 has a molecular weight of 498.6024 .

Scientific Research Applications

  • Mutant IDH1 inhibitors, such as 3-pyrimidin-4-yl-oxazolidin-2-ones, have shown potential in treating various cancers. These inhibitors bind to an allosteric pocket of IDH1R132H, demonstrating brain penetration and excellent oral bioavailability in rodents, and efficiently inhibiting the production of the biomarker 2-HG in a preclinical patient-derived IDH1 mutant xenograft tumor model study (Zhao et al., 2018).

  • In glioma patients, mutant IDH1 inhibitors showed promising pharmacodynamics, evidenced by a rapid decrease in 2-HG levels after treatment, suggesting potential in reprogramming tumor metabolism (Andronesi et al., 2018).

  • IDH1 and IDH2 mutations, prevalent in tumors like gliomas and AML, have shown that mutant IDH1/2 inhibitors decrease intracellular 2-HG levels, reverse epigenetic dysregulation, and induce cellular differentiation. These inhibitors are being studied in clinical trials for hematologic and solid tumors (Dang et al., 2016).

  • New allosteric inhibitors of mutant IDH1 have demonstrated efficacy in treating AML by leading to a decrease in intracellular 2-HG, abrogation of the myeloid differentiation block, induction of granulocytic differentiation, and reversal of DNA cytosine hypermethylation patterns (Okoye-Okafor et al., 2015).

  • An inhibitor, AGI-5198, targeting mutant IDH1, selectively slowed the growth of patient-derived brain tumor cells with the IDH1 mutation, suggesting its potential in inducing cancer cell differentiation (Rohle et al., 2013).

  • Clinical candidate IDH305, a potent and selective mutant IDH1 inhibitor, showed brain exposure in rodents and efficacy in a patient-derived IDH1 mutant xenograft tumor model. This compound has progressed into human clinical trials (Cho et al., 2017).

  • Mutant IDH1 inhibitors selectively inhibit the enzyme by interacting with a magnesium-binding residue, a feasible strategy for targeting metal-binding residues in IDH1 inhibition (Deng et al., 2014).

  • High resolution 1H-MRS identified early noninvasive MR-detectable metabolic biomarkers of response to mutant IDH inhibition in glioma, demonstrating the translational potential of these biomarkers in assessing glioma response to treatment (Radoul et al., 2021).

Future Directions

There is considerable interest in further developing and optimizing mutant IDH1 inhibitors for the treatment of IDH1-mutant gliomas and other cancers . Combination therapies to enhance the antitumor activity of IDH1 inhibitors and approaches aimed at exploiting, rather than inhibiting, the metabolism of IDH1-mutant cancer cells are emerging from preclinical research and clinical trials .

properties

IUPAC Name

(4S)-3-[2-[[(1S)-1-[4-[(4-acetylpiperazin-1-yl)methyl]phenyl]ethyl]amino]pyrimidin-4-yl]-4-propan-2-yl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N6O3/c1-17(2)22-16-34-25(33)31(22)23-9-10-26-24(28-23)27-18(3)21-7-5-20(6-8-21)15-29-11-13-30(14-12-29)19(4)32/h5-10,17-18,22H,11-16H2,1-4H3,(H,26,27,28)/t18-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEWLUEOYYPKPQL-PGRDOPGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=O)N1C2=NC(=NC=C2)NC(C)C3=CC=C(C=C3)CN4CCN(CC4)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)CN2CCN(CC2)C(=O)C)NC3=NC=CC(=N3)N4[C@H](COC4=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mutant IDH1 inhibitor

Citations

For This Compound
10
Citations
A Chaturvedi, L Herbst, S Pusch, L Klett, R Goparaju… - Leukemia, 2017 - nature.com
… In summary, the novel pan-mutant IDH1 inhibitor BAY1436032 is active against all IDH1R132 mutations and, when orally applied at a dose of 150 mg/kg, shows strong anti-leukemic …
Number of citations: 128 www.nature.com
J Popovici-Muller, RM Lemieux, E Artin… - ACS medicinal …, 2018 - ACS Publications
Somatic point mutations at a key arginine residue (R132) within the active site of the metabolic enzyme isocitrate dehydrogenase 1 (IDH1) confer a novel gain of function in cancer cells, …
Number of citations: 343 pubs.acs.org
S Pusch, S Krausert, V Fischer, J Balss, M Ott… - Acta …, 2017 - Springer
Mutations in codon 132 of isocitrate dehydrogenase (IDH) 1 are frequent in diffuse glioma, acute myeloid leukemia, chondrosarcoma and intrahepatic cholangiocarcinoma. These …
Number of citations: 177 link.springer.com
YS Cho, JR Levell, G Liu, T Caferro… - ACS medicinal …, 2017 - ACS Publications
… We report here optimization efforts toward the identification of clinical candidate IDH305 (13), a potent and selective mutant IDH1 inhibitor that has demonstrated brain exposure in …
Number of citations: 90 pubs.acs.org
WD Tap, VM Villalobos, GM Cote, H Burris… - Journal of Clinical …, 2020 - ncbi.nlm.nih.gov
… The mutant IDH1 inhibitor ivosidenib is currently under investigation in an ongoing phase I clinical study in patients with mutant IDH1 advanced solid tumors; here we report results for …
Number of citations: 82 www.ncbi.nlm.nih.gov
J Kopinja, RS Sevilla, D Levitan, D Dai, A Vanko… - Scientific reports, 2017 - nature.com
… These findings suggest that treatment with a mutant IDH1 inhibitor may confer a meaningful … which employed both a different mutant IDH1 inhibitor in an oligodendroglioma model 17 . …
Number of citations: 48 www.nature.com
KC Birendra, CD DiNardo - Clinical Lymphoma Myeloma and Leukemia, 2016 - Elsevier
… DS can occur during treatment with targeted mutant IDH1 inhibitor therapy. Patients might present with nonspecific clinical manifestations often in the setting of leukocytosis related to …
Number of citations: 108 www.sciencedirect.com
A Natsume, Y Arakawa, Y Narita, K Sugiyama… - Neuro …, 2023 - academic.oup.com
Background Approximately 70% of lower-grade gliomas harbor isocitrate dehydrogenase 1 (IDH1) mutations, resulting in the accumulation of oncometabolite D-2-hydroxyglutarate (D-2-…
Number of citations: 16 academic.oup.com
L Li, AC Paz, BA Wilky, B Johnson, K Galoian… - PloS one, 2015 - journals.plos.org
… In gliomas, this mutant IDH1 inhibitor prevents the mutant enzyme from producing D-2HG in … Our aim is to determine whether mutant IDH1 inhibitor AGI-5198 exposure alters the tumor …
Number of citations: 115 journals.plos.org
Y Machida, M Nakagawa, H Matsunaga… - Molecular cancer …, 2020 - AACR
… The present study describes a novel, orally bioavailable selective mutant IDH1 inhibitor, DS-1001b. The drug has high blood–brain barrier (BBB) permeability and inhibits IDH1R132H. …
Number of citations: 25 aacrjournals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.